2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is an organic compound that features a triazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of aminoguanidine with appropriate reagents under microwave irradiation.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiol-containing compounds under suitable conditions.
Attachment of the Methoxyphenylacetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-methoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Agrochemistry: Used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: Employed in the development of new materials with unique properties such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its combination of a triazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety. This unique structure imparts specific properties such as high thermal stability, potential biological activity, and versatility in chemical reactions .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-18-8-4-2-7(3-5-8)13-9(17)6-19-11-14-10(12)15-16-11/h2-5H,6H2,1H3,(H,13,17)(H3,12,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFJEWZOFYLUSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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